2-Chloro-9-methyl-9H-purin-6-amine

Overview

Description

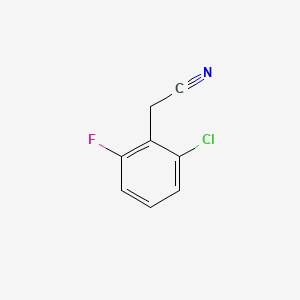

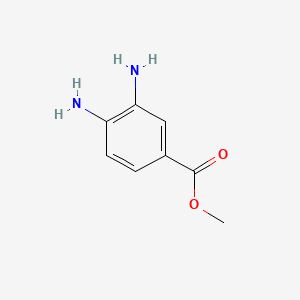

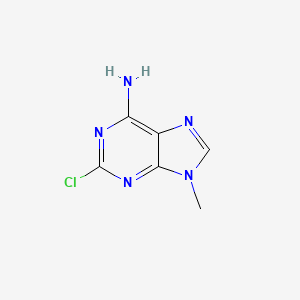

2-Chloro-9-methyl-9H-purin-6-amine, also known as 6-Chloroguanine, is a chemical compound that belongs to the purine family . It has a CAS Number of 7013-21-0 and a molecular weight of 183.6 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClN5/c1-12-2-9-3-4 (8)10-6 (7)11-5 (3)12/h2H,1H3, (H2,8,10,11) and the InChI key is XBMKMJLOOAHOKH-UHFFFAOYSA-N . Tautomeric purine forms of related compounds have been studied using B3 based density functional calculations .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 and a boiling point of 315.6±52.0 °C at 760 mmHg . It is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Veterinary Medicine Applications

Arprinocid has been studied for its anticoccidial efficacy in poultry. Research conducted by Olson et al. (1978) and Schindler et al. (1979) demonstrated that arprinocid, at specific doses, was effective in controlling coccidiosis in broilers. These studies highlighted its potential in improving weight gains, reducing mortality, and minimizing intestinal lesions in infected birds. The efficacy of arprinocid against various field isolates of coccidia, even those resistant to other treatments, underscores its importance in veterinary parasitology and poultry health management (Olson et al., 1978; Schindler et al., 1979).

Cancer Research

In the realm of cancer research, compounds structurally similar to 2-Chloro-9-methyl-9H-purin-6-amine have been explored for their potential in cancer treatment. For instance, the metabolism and excretion of BIIB021, a synthetic HSP90 inhibitor with a similar purine base, were studied by Xu et al. (2013). This research is pivotal in understanding the pharmacokinetics and potential therapeutic applications of purine-based compounds in oncology (Xu et al., 2013).

Synthesis and Characterization for Therapeutic Use

The synthesis and characterization of purine/benzimidazole hybrids have been studied for their anticancer activities. Yimer and Fekadu (2015) discussed the synthesis of these hybrids, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Yimer & Fekadu, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Pharmacokinetics

Its water solubility is 8.3mg/L at 25 ºC , which may influence its bioavailability and distribution.

Biochemical Analysis

Biochemical Properties

2-Chloro-9-methyl-9H-purin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This interaction inhibits the enzyme’s activity, leading to a decrease in cAMP levels . Additionally, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various substances .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it binds to adenylyl cyclase, inhibiting its activity and reducing cAMP levels . This inhibition affects downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, affecting its accumulation and activity. The distribution of this compound in tissues also influences its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name |

2-chloro-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMKMJLOOAHOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220410 | |

| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-21-0 | |

| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.